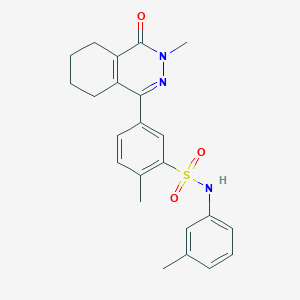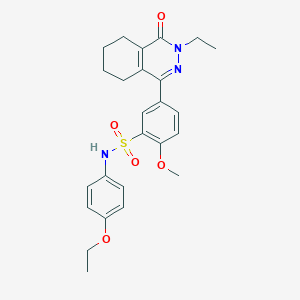![molecular formula C29H29N3O7 B11299493 Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11299493.png)
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with methoxybenzyl and methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
准备方法
The synthesis of Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, including the formation of the imidazolidinone core and subsequent functionalization with methoxybenzyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Imidazolidinone Core: This step typically involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Functionalization: The imidazolidinone core is then functionalized with methoxybenzyl and methoxyphenyl groups through nucleophilic substitution or coupling reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反应分析
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have biological activity and can be studied for its potential as a drug candidate or biochemical probe.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-methylbenzoate: This compound has a similar benzoate ester structure but lacks the imidazolidinone core and methoxy substitutions.
Ethyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate: This compound has a similar ester and methoxyphenyl group but differs in the presence of a chloro substituent and the absence of the imidazolidinone core.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings, making it a versatile compound for various applications.
属性
分子式 |
C29H29N3O7 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O7/c1-4-39-28(35)20-11-13-21(14-12-20)30-26(33)17-25-27(34)32(22-8-6-10-24(16-22)38-3)29(36)31(25)18-19-7-5-9-23(15-19)37-2/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI 键 |
PBHSLDPBUCPULJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11299418.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11299425.png)


![5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11299446.png)
![5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11299450.png)
![N-(4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11299458.png)

![1-(4-Ethylphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299470.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11299471.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11299473.png)
![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11299476.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11299482.png)
![4-methoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B11299490.png)
